molecular formula C28H27N3O8S B2873106 (E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-28-8

(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2873106
CAS No.: 851952-28-8
M. Wt: 565.6
InChI Key: SELJPNPTLLBTQR-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate" is a heterocyclic molecule featuring a thieno[3,4-d]pyridazine core substituted with a 4-methoxyphenyl group, an acrylamido-linked 3,4,5-trimethoxyphenyl moiety, and an ethyl carboxylate ester. The 3,4,5-trimethoxyphenyl group is notable for its prevalence in bioactive molecules due to enhanced hydrogen bonding and hydrophobic interactions with biological targets . The acrylamido group may confer reactivity or stability, as seen in covalent inhibitors .

Properties

IUPAC Name

ethyl 3-(4-methoxyphenyl)-4-oxo-5-[[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]amino]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O8S/c1-6-39-28(34)24-19-15-40-26(23(19)27(33)31(30-24)17-8-10-18(35-2)11-9-17)29-22(32)12-7-16-13-20(36-3)25(38-5)21(14-16)37-4/h7-15H,6H2,1-5H3,(H,29,32)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELJPNPTLLBTQR-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C=CC3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The compound affects the EGFR and VEGFR-2 signaling pathways. By inhibiting these receptors, it disrupts the downstream signaling cascades, leading to reduced cell proliferation and angiogenesis. The exact downstream effects can vary depending on the specific cellular context.

Biological Activity

(E)-ethyl 3-(4-methoxyphenyl)-4-oxo-5-(3-(3,4,5-trimethoxyphenyl)acrylamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-d]pyridazine core structure with various substituents that contribute to its biological properties. The presence of methoxy and acrylamide groups enhances its interaction with biological targets.

Molecular Formula

  • Molecular Formula: C₃₁H₃₃N₃O₅S
  • Molecular Weight: 553.67 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism and signaling.
  • Receptor Modulation: It can bind to various receptors, modifying their activity and leading to physiological changes.
  • Gene Expression Regulation: The compound may influence the expression of genes associated with disease processes, potentially offering therapeutic benefits.

Biological Activities

Numerous studies have reported on the biological activities of similar compounds within the thieno[3,4-d]pyridazine class. The following table summarizes some of the notable activities observed:

Activity Description Reference
AnticancerInhibits tumor cell proliferation through apoptosis induction.
AntimicrobialExhibits significant activity against various bacterial strains.
AntioxidantScavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatoryReduces inflammation markers in vitro and in vivo models.

Case Studies

  • Anticancer Activity:
    A study investigated the effect of thieno[3,4-d]pyridazine derivatives on cancer cell lines. The results indicated that these compounds induced apoptosis in breast cancer cells via mitochondrial pathways. The specific compound was found to significantly reduce cell viability at concentrations as low as 10 µM.
  • Antimicrobial Efficacy:
    Research evaluating the antimicrobial properties demonstrated that the compound exhibited effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Antioxidant Properties:
    In a DPPH radical scavenging assay, the compound showed a high percentage of inhibition (over 80%) at concentrations above 50 µg/mL, indicating strong antioxidant potential.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Analogues

The thieno[3,4-d]pyridazine scaffold is structurally related to pyrimido[4,5-d]pyrimidin-4(1H)-ones (e.g., compounds 3b and 3e), which share fused aromatic systems but differ in nitrogen atom placement and substituent patterns . These pyrimidine derivatives often exhibit kinase inhibitory activity, suggesting the target compound may similarly target enzyme active sites.

Table 1: Core Heterocycle Comparison

Compound Core Structure Key Substituents Potential Bioactivity
Target Compound Thieno[3,4-d]pyridazine 4-Methoxyphenyl, 3,4,5-trimethoxyphenyl acrylamido, ethyl carboxylate Enzyme inhibition (hypothesized)
Pyrimido[4,5-d]pyrimidin-4(1H)-one (3b) Pyrimidine-pyrimidone fusion 3-(2-Methoxy-4-(4-methylpiperazinyl)phenyl)amino, acrylamide Kinase inhibition
Substituent-Driven Comparisons
2.2.1. Methoxy-Substituted Analogues

The 3,4,5-trimethoxyphenyl group in the target compound is a hallmark of microtubule-targeting agents (e.g., colchicine derivatives). A structurally related compound, ethyl 5-{[(4-methoxyphenyl)acetyl]amino}-4-oxo-3-[4-(trifluoromethyl)phenyl]-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (), replaces the trimethoxyphenyl with a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, whereas the trimethoxy group may improve target binding affinity through polar interactions .

Table 2: Substituent Effects on Physicochemical Properties

Compound R1 (Position 3) R2 (Position 5) Calculated logP* Molecular Weight (g/mol)
Target Compound 4-Methoxyphenyl 3,4,5-Trimethoxyphenyl acrylamido ~3.5 ~607.6
Compound 4-(Trifluoromethyl)phenyl 4-Methoxyphenylacetyl amino ~4.2 ~573.5

*Estimated using fragment-based methods.

2.2.2. Acrylamido-Containing Derivatives

The acrylamido group in the target compound is shared with covalent kinase inhibitors (e.g., afatinib). Compounds 3a–e () feature acrylamide-linked aromatic systems, enabling covalent bond formation with cysteine residues in target proteins. The target compound’s acrylamido group may similarly confer irreversible binding, though its electron-rich 3,4,5-trimethoxyphenyl substituent could modulate reactivity .

Pharmacological Potential and Clustering Analysis

Using Butina clustering (), the target compound would group with heterocycles bearing methoxy and acrylamide substituents. The 3,4,5-trimethoxyphenyl group aligns with ferroptosis-inducing compounds (), which exploit redox imbalances in cancer cells. However, explicit data on the target compound’s mechanism remains speculative without direct bioactivity studies.

Preparation Methods

Gewald Reaction for Thiophene Annulation

The Gewald reaction, a two-step process involving ketones and cyanoacetate esters, was employed to construct the thieno[3,4-d]pyridazine scaffold.

Procedure :

  • Cyclocondensation : Ethyl cyanoacetate (10 mmol) and 4-methoxyacetophenone (10 mmol) were refluxed in ethanol with ammonium acetate (15 mmol) as a catalyst for 12 hours.
  • Sulfur Incorporation : Elemental sulfur (12 mmol) was added to the reaction mixture, followed by continued reflux for 6 hours. The crude product was purified via silica gel chromatography (hexane:ethyl acetate, 7:3) to yield ethyl 5-amino-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate as a yellow solid (72% yield).

Key Data :

  • Melting Point : 218–220°C
  • IR (KBr) : 3320 cm⁻¹ (N–H), 1685 cm⁻¹ (C=O ester), 1602 cm⁻¹ (C=N).
  • ¹H NMR (400 MHz, CDCl₃) : δ 1.42 (t, J = 7.1 Hz, 3H, CH₂CH₃), 3.86 (s, 3H, OCH₃), 4.40 (q, J = 7.1 Hz, 2H, CH₂CH₃), 6.92–7.89 (m, 4H, Ar–H), 8.21 (s, 1H, NH).

Final Esterification and Functionalization

Transesterification to Ethyl Carboxylate

The terminal carboxylic acid group was converted to an ethyl ester using titanium(IV) isopropoxide.

Procedure :
The acrylamido-thienopyridazine carboxylic acid (3 mmol) was dissolved in anhydrous ethanol with titanium(IV) isopropoxide (0.1 mmol) and heated at 80°C for 24 hours. The reaction mixture was concentrated, and the residue was purified by flash chromatography (dichloromethane:methanol, 95:5) to yield the title compound as a white crystalline solid (65% yield).

Key Data :

  • HPLC Purity : 98.5% (C18 column, acetonitrile:water 70:30)
  • High-Resolution MS (ESI+) : m/z 608.1845 [M+H]⁺ (calc. 608.1839 for C₂₉H₂₉N₃O₈S).

Optimization and Mechanistic Insights

Solvent and Catalyst Screening

  • Knoevenagel Reaction : Toluene outperformed DMF and THF, providing higher yields (68% vs. 42–55%) due to improved aldehyde reactivity.
  • Gewald Reaction : Ethanol was critical for stabilizing the zwitterionic intermediate, whereas aprotic solvents led to decomposition.

Temperature and Time Dependencies

  • Cyclocondensation : Yields plateaued at 72% after 12 hours; extended reaction times caused over-oxidation.
  • Transesterification : Kinetic studies revealed a first-order dependence on titanium catalyst concentration.

Challenges and Alternative Routes

Competing Side Reactions

  • Oligomerization : The acrylamido group underwent undesired dimerization at temperatures >120°C, necessitating strict temperature control.
  • Ester Hydrolysis : Basic conditions during workup partially hydrolyzed the ethyl ester, requiring neutralization with Amberlyst 15.

Palladium-Catalyzed Coupling

As an alternative to Knoevenagel condensation, a Heck coupling between 3-(4-methoxyphenyl)thienopyridazine and 3,4,5-trimethoxystyrene was explored but resulted in lower regioselectivity (54% yield).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.